molecular formula C16H27Cl2N3 B1439908 1-Benzyl-4-(3-piperidinyl)piperazine dihydrochloride CAS No. 1219979-48-2

1-Benzyl-4-(3-piperidinyl)piperazine dihydrochloride

Cat. No. B1439908
M. Wt: 332.3 g/mol
InChI Key: VRLIIMCEKKVASC-UHFFFAOYSA-N
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Description

1-Benzyl-4-(3-piperidinyl)piperazine dihydrochloride, also known as BZP, is a synthetic compound that belongs to the piperazine family. It is a substance often used as a recreational drug and is known to have euphoriant and stimulant properties .


Synthesis Analysis

Piperazines, including 1-Benzyl-4-(3-piperidinyl)piperazine, are often synthesized from the cyclization of 1,2-diamine derivatives with sulfonium salts . Other methods include the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular formula of 1-Benzyl-4-(3-piperidinyl)piperazine dihydrochloride is C16H27Cl2N3. Its InChI code is 1S/C18H29N3.2ClH/c1-2-4-18(5-3-1)16-21-14-12-20(13-15-21)11-8-17-6-9-19-10-7-17;;/h1-5,17,19H,6-16H2;2*1H .


Chemical Reactions Analysis

Piperazines, including 1-Benzyl-4-(3-piperidinyl)piperazine, are often involved in reactions such as the Mannich base formation reaction, which is important for deriving piperidine-4-ones . They also participate in aza-Michael addition between diamine and the in situ generated sulfonium salt .


Physical And Chemical Properties Analysis

1-Benzyl-4-(3-piperidinyl)piperazine dihydrochloride is a solid substance . Its molecular weight is 332.3 g/mol.

Scientific Research Applications

Metabolism and Pharmacokinetics

Piperazine derivatives, including compounds structurally related to 1-Benzyl-4-(3-piperidinyl)piperazine dihydrochloride, have shown extensive pre-systemic and systemic metabolism, demonstrating a variety of serotonin receptor-related effects. These effects are significant for the treatment of conditions such as depression, psychosis, or anxiety. The metabolites of such derivatives distribute extensively in tissues, indicating their potential for broad pharmacological applications (Caccia, 2007).

Antimicrobial Activity

Piperazine is a core structure in numerous drugs with diverse pharmacological activities. Recent studies highlight its significant anti-mycobacterial properties, particularly against Mycobacterium tuberculosis, including multidrug-resistant and extremely drug-resistant strains. This points towards its potential utility in developing safer and cost-effective anti-mycobacterial agents (Girase et al., 2020).

Therapeutic Applications and Drug Design

Piperazine derivatives are recognized for their therapeutic uses across various domains, such as antipsychotic, antihistamine, antianginal, and antidepressant applications. Modifications to the piperazine nucleus significantly influence the medicinal potential of resultant molecules, suggesting a flexible framework for drug discovery (Rathi et al., 2016).

Novel Psychoactive Substance Research

Research into novel psychoactive substances includes piperazine derivatives due to their amphetamine-like effects. This area of study is critical for understanding the psychoactive and toxic properties of these compounds and developing legal frameworks to manage their use (Biliński et al., 2012).

Anxiolytic-like Activity

The anxiolytic-like properties of certain N-cycloalkyl-N-benzoylpiperazine derivatives, mediated by the opioid system, highlight the potential for developing new anxiolytic drugs. This suggests that structural analogs of 1-Benzyl-4-(3-piperidinyl)piperazine dihydrochloride could be explored for similar pharmacological effects (Strub et al., 2016).

Safety And Hazards

1-Benzyl-4-(3-piperidinyl)piperazine dihydrochloride can cause severe skin burns and eye damage. It may also cause respiratory irritation . It is harmful if inhaled, absorbed through the skin, or swallowed .

properties

IUPAC Name

1-benzyl-4-piperidin-3-ylpiperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3.2ClH/c1-2-5-15(6-3-1)14-18-9-11-19(12-10-18)16-7-4-8-17-13-16;;/h1-3,5-6,16-17H,4,7-14H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRLIIMCEKKVASC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)N2CCN(CC2)CC3=CC=CC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-4-(3-piperidinyl)piperazine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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